molecular formula C18H19ClN2O3S B5029479 N~1~-allyl-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide

N~1~-allyl-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide

Cat. No. B5029479
M. Wt: 378.9 g/mol
InChI Key: ODSYPMKZJDSASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-allyl-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide, also known as ABG-001, is a novel chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in the field of neuroscience and its ability to modulate the activity of certain neurotransmitters in the brain.

Scientific Research Applications

N~1~-allyl-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide has potential applications in the field of neuroscience research. It has been shown to modulate the activity of certain neurotransmitters in the brain, including GABA and glutamate. This makes it a promising compound for studying the mechanisms underlying neurological disorders such as epilepsy, anxiety, and depression.

Mechanism of Action

The exact mechanism of action of N~1~-allyl-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitter receptors in the brain. Specifically, it has been shown to enhance the activity of GABA-A receptors and inhibit the activity of NMDA receptors.
Biochemical and Physiological Effects
N~1~-allyl-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the activity of GABA-A receptors, which can lead to increased inhibitory signaling in the brain. This can have a calming effect and may be useful in the treatment of anxiety and other mood disorders. N~1~-allyl-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide has also been shown to inhibit the activity of NMDA receptors, which are involved in excitatory signaling in the brain. This may be useful in the treatment of epilepsy and other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of N~1~-allyl-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide is that it is a novel compound that has not been extensively studied. This makes it an interesting target for scientific research. However, one limitation is that it is a relatively complex compound to synthesize, which may limit its availability for research purposes.

Future Directions

There are a number of future directions for research on N~1~-allyl-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide. One area of interest is its potential use in the treatment of anxiety and other mood disorders. Another area of interest is its potential use in the treatment of epilepsy and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N~1~-allyl-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide and its effects on neurotransmitter signaling in the brain.

Synthesis Methods

The synthesis of N~1~-allyl-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide involves a multistep process that has been developed by chemists in the laboratory. The first step involves the reaction of N-allylglycine with benzylamine to form N~1~-allyl-N~2~-benzylglycinamide. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to form the final product, N~1~-allyl-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide.

properties

IUPAC Name

2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-2-12-20-18(22)14-21(13-15-6-4-3-5-7-15)25(23,24)17-10-8-16(19)9-11-17/h2-11H,1,12-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSYPMKZJDSASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.